AC-DL-MET-OME

Description

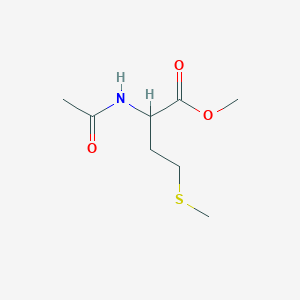

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetamido-4-methylsulfanylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3S/c1-6(10)9-7(4-5-13-3)8(11)12-2/h7H,4-5H2,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVMKSJIMTATAAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCSC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10957056 | |

| Record name | N-[1-Methoxy-4-(methylsulfanyl)-1-oxobutan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7451-74-3, 35671-83-1 | |

| Record name | Methionine, N-acetyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7451-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[1-Methoxy-4-(methylsulfanyl)-1-oxobutan-2-yl]ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10957056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to AC-DL-MET-OME: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-DL-MET-OME, scientifically known as N-Acetyl-DL-methionine methyl ester, is a derivative of the essential amino acid methionine. As a modified amino acid, it holds significant interest in various scientific fields, particularly in biochemical research and pharmaceutical development. The addition of an acetyl group to the nitrogen atom of methionine and the conversion of the carboxylic acid to a methyl ester modifies its physicochemical properties, such as stability and solubility, potentially influencing its biological activity and applications.[1][2] This guide provides a comprehensive overview of the chemical structure, synthesis, and known applications of this compound, offering valuable insights for professionals in life sciences.

Chemical Structure and Properties

This compound is the N-acetylated, methyl esterified form of the racemic mixture of methionine. The core structure consists of a central alpha-carbon bonded to an acetamido group, a methyl ester group, a hydrogen atom, and a side chain containing a thioether functional group.

Key Structural Features:

-

Racemic Nature: The "DL" designation indicates that this compound is a mixture of two enantiomers, the D and L forms. This racemic nature can influence its biological activity, as stereochemistry often plays a crucial role in molecular recognition by enzymes and receptors.[2]

-

Acetylation: The acetyl group on the alpha-amino group increases the molecule's stability and modifies its polarity.

-

Methyl Ester: The methyl ester group at the C-terminus further alters the molecule's solubility and reactivity compared to its carboxylic acid precursor, N-acetyl-DL-methionine.

Physicochemical Properties:

| Property | Value | Reference |

| CAS Number | 7451-74-3 | N/A |

| Molecular Formula | C8H15NO3S | N/A |

| Molecular Weight | 205.27 g/mol | N/A |

| IUPAC Name | methyl 2-acetamido-4-(methylthio)butanoate | N/A |

| Appearance | White to off-white crystalline powder (inferred from N-acetyl-DL-methionine) | [2] |

| Solubility | Soluble in water and organic solvents (inferred from N-acetyl-DL-methionine) | [2] |

Synthesis of this compound

The synthesis of this compound typically involves a two-step process starting from DL-methionine: N-acetylation followed by esterification.

Part 1: N-Acetylation of DL-Methionine

The first step is the acetylation of the amino group of DL-methionine. This is commonly achieved by reacting DL-methionine with acetic anhydride.

Experimental Protocol: Synthesis of N-Acetyl-DL-methionine

-

Dissolution: Dissolve DL-methionine in glacial acetic acid.

-

Acetylation: Add acetic anhydride to the solution. The reaction is typically exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable technique, such as Thin Layer Chromatography (TLC), to ensure the complete consumption of the starting material.

-

Isolation: Upon completion, the N-acetyl-DL-methionine can be isolated by cooling the reaction mixture to induce crystallization or by solvent evaporation followed by purification.

Caption: Workflow for the N-acetylation of DL-methionine.

Part 2: Esterification of N-Acetyl-DL-methionine

The second step involves the esterification of the carboxylic acid group of N-acetyl-DL-methionine to form the methyl ester. A common method for this transformation is the Fischer esterification, using methanol in the presence of an acid catalyst. A specific method for N-acetylated amino acids involves the use of anhydrous methanol and acetyl chloride.[3]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: Suspend N-acetyl-DL-methionine in anhydrous methanol in a reaction vessel equipped with a reflux condenser.

-

Catalyst Addition: Slowly add acetyl chloride to the methanolic suspension. This in-situ generates HCl, which catalyzes the esterification.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period sufficient to drive the reaction to completion, typically monitored by TLC.

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent and washed with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is evaporated to yield the crude this compound. Further purification can be achieved by column chromatography or recrystallization.

Caption: Workflow for the esterification of N-Acetyl-DL-methionine.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum of this compound is expected to show a singlet around 3.7 ppm corresponding to the methyl ester protons, in addition to the signals for the acetyl methyl protons (around 2.0 ppm), the methine proton, the methylene protons of the side chain, and the S-methyl protons.

-

¹³C NMR: The carbon NMR spectrum should exhibit a signal for the methyl ester carbon at approximately 52 ppm and the ester carbonyl carbon around 172 ppm.

-

IR Spectroscopy: The infrared spectrum will be characterized by the absence of the broad O-H stretch of the carboxylic acid and the appearance of a strong C=O stretching vibration for the ester group, typically in the range of 1735-1750 cm⁻¹. The amide I and II bands from the acetyl group will also be prominent.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (205.27 g/mol ).

Applications in Research and Drug Development

Methionine and its derivatives are crucial in various biological processes, making them valuable tools in research and as building blocks for pharmaceuticals.

Biochemical Research

N-acetylated amino acids are frequently used in biochemical studies. N-acetyl-DL-methionine serves as a precursor in the biosynthesis of S-adenosylmethionine (SAMe), a universal methyl donor essential for the methylation of DNA, RNA, proteins, and lipids.[1] This function is critical for regulating gene expression and protein activity. While the direct applications of this compound in this context are less documented, its structural similarity suggests it could be explored as a more cell-permeable analog of N-acetyl-DL-methionine in cellular studies.

Pharmaceutical Intermediate

N-acetyl-DL-methionine is recognized as a valuable pharmaceutical intermediate.[1] Its chemical structure provides a scaffold for the synthesis of more complex therapeutic compounds. The esterified form, this compound, offers an alternative starting material with different reactivity and solubility profiles, which can be advantageous in certain synthetic routes.

Potential Therapeutic Roles

The parent compound, N-acetyl-DL-methionine, has been investigated for its potential therapeutic effects. For instance, it has been shown to influence hepatic glutathione synthesis, a key antioxidant pathway.[4] Methionine metabolism is also a target for drug design in areas such as antibiotics and cancer therapy. The enzymes involved in methionine metabolism are being explored as targets for novel therapeutic agents. While specific studies on the therapeutic potential of this compound are limited, its role as a methionine derivative suggests it could be a candidate for similar investigations.

Signaling Pathways and Mechanism of Action

The biological activity of this compound is likely mediated through its interaction with pathways involving methionine metabolism. As a derivative of methionine, it can potentially be hydrolyzed in vivo to N-acetyl-DL-methionine and subsequently to DL-methionine, entering the methionine cycle. This cycle is central to cellular metabolism, providing the methyl group for most transmethylation reactions via S-adenosylmethionine (SAMe) and being involved in the synthesis of cysteine and glutathione.

Caption: Potential metabolic fate of this compound via the Methionine Cycle.

Conclusion

This compound is a chemically modified form of the essential amino acid methionine with potential applications in biochemical research and as a pharmaceutical intermediate. Its unique physicochemical properties, conferred by the N-acetyl and methyl ester groups, distinguish it from its parent compound and may offer advantages in specific experimental and synthetic contexts. Further research is warranted to fully elucidate the specific biological activities and potential therapeutic applications of this compound. This guide provides a foundational understanding for scientists and researchers to build upon in their exploration of this intriguing molecule.

References

- 1. N-Acetyl-DL-methionine(1115-47-5) 1H NMR spectrum [chemicalbook.com]

- 2. N-Acetyl-DL-methionine | Endogenous Metabolite | TargetMol [targetmol.com]

- 3. N-acetyl-L-methionine | C7H13NO3S | CID 448580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-Acetyl-DL-methionine and its Methyl Ester Derivative

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of N-Acetyl-DL-methionine and its methyl ester derivative. Designed for professionals in research and drug development, this document synthesizes technical data with practical insights to support laboratory applications and formulation strategies.

Introduction: The Significance of N-Acetyl-DL-methionine and its Esters

N-Acetyl-DL-methionine is a derivative of the essential amino acid methionine, where the amino group has been acetylated.[1] This modification alters its physicochemical properties, enhancing stability and modifying solubility, making it a valuable compound in various industrial and pharmaceutical applications.[2][3] The methyl ester derivative, N-Acetyl-DL-methionine methyl ester, is of particular interest as an intermediate in organic synthesis and for its potential applications in drug delivery and metabolic studies.[4] This guide will delve into the core characteristics of both the parent compound and its methyl ester, providing a foundational understanding for their effective utilization.

Visualizing the Core Structures

To begin, let's visualize the molecular structures of N-Acetyl-DL-methionine and its methyl ester.

Caption: Molecular structures of N-Acetyl-DL-methionine and its methyl ester.

Part 1: Physicochemical Properties

A comprehensive understanding of the physical and chemical properties is paramount for the successful application of these compounds in a research and development setting. The following tables summarize the key properties of N-Acetyl-DL-methionine. Data for the methyl ester is inferred based on the parent compound and general principles of organic chemistry, as specific experimental data is not widely available.

Physical Properties

| Property | N-Acetyl-DL-methionine | N-Acetyl-DL-methionine Methyl Ester (Predicted) | Source |

| CAS Number | 1115-47-5 | Not readily available | [1] |

| Molecular Formula | C₇H₁₃NO₃S | C₈H₁₅NO₃S | [1] |

| Molecular Weight | 191.25 g/mol | 205.28 g/mol | [1] |

| Appearance | White crystalline powder | Likely a colorless to pale yellow oil or low-melting solid | [2] |

| Melting Point | 117-119 °C | Expected to be lower than the parent acid | |

| Boiling Point | 453.6 °C (Predicted) | Expected to be lower than the parent acid | [1] |

| Solubility | Soluble in water, ethanol, and ethyl acetate. | Expected to have reduced solubility in water and increased solubility in organic solvents (e.g., methanol, DMSO). | [5][6] |

Chemical Properties and Reactivity

| Property | N-Acetyl-DL-methionine | N-Acetyl-DL-methionine Methyl Ester | Source |

| IUPAC Name | 2-acetamido-4-(methylthio)butanoic acid | methyl 2-acetamido-4-(methylthio)butanoate | [1] |

| Key Functional Groups | Carboxylic acid, Amide, Thioether | Ester, Amide, Thioether | |

| Reactivity | The carboxylic acid can undergo esterification and salt formation. The thioether is susceptible to oxidation. | The ester group is susceptible to hydrolysis under acidic or basic conditions. The thioether remains susceptible to oxidation. | [7] |

| Stability | Stable under recommended storage conditions. Incompatible with strong oxidizing agents. | Generally stable under neutral, anhydrous conditions. Hydrolyzes in the presence of acid or base. | [8] |

| Storage | Store in a cool, dry place in a tightly sealed container. | Store in a cool, dry place, preferably under an inert atmosphere to prevent hydrolysis and oxidation. | [2] |

Part 2: Synthesis and Experimental Protocols

The synthesis of N-Acetyl-DL-methionine and its methyl ester derivative is crucial for their availability in research. This section outlines established and practical synthetic routes.

Synthesis of N-Acetyl-DL-methionine

N-Acetyl-DL-methionine is typically synthesized via the acetylation of DL-methionine.[2][3] A common method involves the reaction of DL-methionine with acetic anhydride.[5]

Experimental Protocol: Acetylation of DL-Methionine

-

Dissolution: Dissolve DL-methionine in a suitable solvent, such as acetic acid.[5]

-

Acetylation: Add acetic anhydride to the solution. The reaction is often carried out at elevated temperatures (e.g., 90°C).[5]

-

Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique, such as Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, the solvent is removed under reduced pressure. The resulting crude product can be purified by crystallization.[5]

Caption: Synthetic pathway for N-Acetyl-DL-methionine.

Synthesis of N-Acetyl-DL-methionine Methyl Ester

The methyl ester can be prepared from N-Acetyl-DL-methionine through esterification. A common and effective method involves the use of methanol in the presence of an acid catalyst, such as acetyl chloride.[9][10]

Experimental Protocol: Esterification of N-Acetyl-DL-methionine

-

Reaction Setup: Suspend N-Acetyl-DL-methionine in anhydrous methanol.

-

Acid Catalyst Addition: Slowly add acetyl chloride to the cooled methanolic suspension. This in situ generates HCl, which catalyzes the esterification.[10]

-

Reaction Conditions: Heat the reaction mixture at a controlled temperature (e.g., 70°C) for a specified duration (e.g., 1 hour) to drive the reaction to completion.[9][10]

-

Work-up and Purification: After cooling, the solvent is removed under reduced pressure. The resulting crude N-Acetyl-DL-methionine methyl ester can be purified using techniques such as column chromatography.

Caption: Synthetic pathway for N-Acetyl-DL-methionine Methyl Ester.

Part 3: Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of N-Acetyl-DL-methionine and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

1H NMR (N-Acetyl-DL-methionine): Expected signals would include a singlet for the acetyl methyl protons, a singlet for the S-methyl protons, multiplets for the methylene protons of the ethylthio group, and a multiplet for the alpha-proton. The amide and carboxylic acid protons would also be present.[11][12]

-

1H NMR (N-Acetyl-DL-methionine Methyl Ester - Predicted): In addition to the signals observed for the parent acid (with the exception of the carboxylic acid proton), a new singlet corresponding to the methyl ester protons would be expected to appear around 3.7 ppm.

-

13C NMR (N-Acetyl-DL-methionine): Characteristic signals would include those for the carbonyl carbons of the acetyl and carboxylic acid groups, the alpha-carbon, the carbons of the ethylthio group, and the methyl carbons.[12]

-

13C NMR (N-Acetyl-DL-methionine Methyl Ester - Predicted): The spectrum would be similar to the parent acid, with the key difference being the appearance of a new signal for the methyl ester carbon at approximately 52 ppm, and a slight shift in the carbonyl carbon of the ester group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

-

N-Acetyl-DL-methionine: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹), the N-H stretch of the amide (~3300 cm⁻¹), and the C=O stretch of the amide (Amide I band, ~1650 cm⁻¹).

-

N-Acetyl-DL-methionine Methyl Ester (Predicted): The broad O-H stretch of the carboxylic acid would be absent. A new strong C=O stretching band for the ester would appear around 1735-1750 cm⁻¹. The amide N-H and C=O stretches would remain.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

-

N-Acetyl-DL-methionine: The mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns would involve the loss of the carboxylic acid group and cleavage of the side chain.[13]

-

N-Acetyl-DL-methionine Methyl Ester (Predicted): The molecular ion peak would be observed at a higher m/z value corresponding to the molecular weight of the ester. Fragmentation would likely involve the loss of the methoxy group from the ester and cleavage at the thioether linkage.

Part 4: Applications in Drug Development and Research

N-Acetyl-DL-methionine and its derivatives have several applications in the pharmaceutical and research fields.

-

Pharmaceutical Intermediate: N-Acetyl-DL-methionine serves as a key intermediate in the synthesis of more complex pharmaceutical compounds.[2][4] Its modified properties compared to methionine make it a versatile building block.

-

Nutritional Supplement: As a derivative of an essential amino acid, it is used in nutritional supplements.[2]

-

Antioxidant Properties: Methionine-containing compounds are known to have antioxidant properties, and N-acetylated derivatives are studied for their potential therapeutic effects in conditions associated with oxidative stress.[14]

-

Drug Delivery: Esterification of drug molecules is a common strategy to improve their pharmacokinetic properties, such as lipophilicity and cell membrane permeability. The methyl ester of N-Acetyl-DL-methionine could be explored as a pro-drug or as part of a larger drug delivery system.

-

Metabolic Studies: Isotope-labeled N-acetyl amino acid methyl esters are used in metabolic research to trace the fate of amino acids in biological systems using techniques like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS).[9][10]

Conclusion

N-Acetyl-DL-methionine and its methyl ester are compounds with significant potential in research and pharmaceutical development. This guide has provided a detailed overview of their physical and chemical properties, synthesis, and analytical characterization. While comprehensive data for the methyl ester is limited, this document offers a solid foundation based on the well-characterized parent compound and established chemical principles. Further research into the specific properties and applications of N-Acetyl-DL-methionine methyl ester is warranted to fully unlock its potential.

References

- 1. N-Acetyl-DL-methionine | C7H13NO3S | CID 6180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Acetyl-DL-Methionine, N Acetyl DL Methionine, N-Acetylmethionine CAS 1115-47-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. DE19546533A1 - Process for the preparation of N-acetyl-D, L-alpha-aminocarboxylic acids - Google Patents [patents.google.com]

- 6. N-Acetyl-DL-methionine | Endogenous Metabolite | TargetMol [targetmol.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of N-acetyl methyl ester derivatives for the determination of delta13C values of amino acids using gas chromatography-combustion- isotope ratio mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. N-Acetyl-DL-methionine(1115-47-5) 1H NMR spectrum [chemicalbook.com]

- 12. N-Acetyl-DL-methionine(1115-47-5) 13C NMR spectrum [chemicalbook.com]

- 13. L-Methionine, N-acetyl- [webbook.nist.gov]

- 14. CAS 1115-47-5: N-Acetyl-DL-methionine | CymitQuimica [cymitquimica.com]

The Dual-Action Mechanism of AC-DL-MET-OME: A Technical Guide to a Novel Methionine Prodrug and Metabolic Modulator

Abstract

AC-DL-MET-OME, chemically identified as N-Acetyl-DL-Methionine Methyl Ester, is a novel cell-permeant compound engineered to serve as a highly bioavailable precursor to the essential amino acid L-methionine. Its enhanced lipophilicity facilitates efficient transport across cellular membranes, where it is subsequently hydrolyzed by intracellular esterases and amidases to release functional L-methionine. This guide elucidates the core mechanism of action, positing that this compound functions as a potent modulator of two critical and interconnected metabolic hubs: the S-adenosylmethionine (SAM) cycle for methylation reactions and the transsulfuration pathway for antioxidant synthesis. By augmenting the intracellular pool of methionine, this compound directly influences cellular methylation potential and enhances the capacity for glutathione (GSH) production, offering a promising therapeutic strategy for conditions characterized by oxidative stress and epigenetic dysregulation.

Introduction: The Rationale for a Methionine Pro-Drug

Methionine is an essential sulfur-containing amino acid that plays a central role in numerous physiological processes, including protein synthesis, metabolism, and cellular defense.[1][2] Its metabolic derivatives are fundamental to cellular function. S-adenosylmethionine (SAM), the universal methyl donor, is crucial for the methylation of DNA, RNA, proteins, and lipids, thereby regulating gene expression and signal transduction.[3][4][5] Furthermore, through the transsulfuration pathway, methionine is the ultimate precursor for cysteine, the rate-limiting amino acid in the synthesis of glutathione (GSH), the cell's primary endogenous antioxidant.[6][7][8]

Given these critical roles, dysregulation of methionine metabolism is implicated in a range of pathologies, including liver disease, neurological disorders, and cancer.[1][9][10][11] Direct supplementation with methionine can be limited by its transport kinetics and metabolic fate. This compound was designed to overcome these limitations. The N-acetyl and methyl ester moieties increase its lipophilicity, potentially enhancing its passive diffusion across cell membranes and leading to more robust and sustained increases in intracellular methionine levels compared to exogenous methionine alone.

Proposed Mechanism of Action

The mechanism of action of this compound is predicated on its function as a pro-drug that elevates intracellular L-methionine concentrations. Once inside the cell, it is unmasked by non-specific esterases and aminoacylases.[12] The liberated L-methionine then enters the cell's metabolic machinery, primarily influencing two major pathways.

Pathway 1: Augmentation of the S-Adenosylmethionine (SAM) Cycle

Elevated intracellular methionine directly fuels the synthesis of S-adenosylmethionine (SAM) in a reaction catalyzed by methionine adenosyltransferase (MAT).[1][9] SAM is the principal donor of methyl groups for all cellular methylation reactions.[4][13]

-

Epigenetic Modulation: The availability of SAM is a critical determinant of the methylation status of DNA and histones. By increasing the SAM pool, this compound can potentially modulate gene expression patterns. This has profound implications for diseases with known epigenetic drivers.

-

Regulation of Methylation Potential: The ratio of SAM to its demethylated product, S-adenosylhomocysteine (SAH), known as the "methylation index," is a key indicator of the cell's capacity to perform methylation reactions.[4] SAH is a potent inhibitor of methyltransferases, and its hydrolysis is essential for maintaining methylation activity.[3][5] By providing a steady supply of methionine, this compound helps maintain a high SAM/SAH ratio, thus supporting robust methylation processes.

Pathway 2: Enhancement of the Transsulfuration Pathway and Glutathione Synthesis

When methionine levels are replete, the intermediate homocysteine can be irreversibly shunted from the SAM cycle into the transsulfuration pathway.[6][7][14] This pathway converts homocysteine to cysteine, which is subsequently incorporated into glutathione (GSH).[15][16]

-

Increased Antioxidant Capacity: GSH is the most abundant non-protein thiol in the cell and plays a pivotal role in detoxifying reactive oxygen species (ROS), conjugating xenobiotics, and maintaining the cellular redox state.[8][17] By supplying the precursor for cysteine synthesis, this compound can significantly boost the cell's GSH pool, thereby enhancing its defense against oxidative stress.[18]

-

Redox Homeostasis: The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a critical indicator of cellular redox balance.[19][20] An increased capacity for GSH synthesis helps maintain a high GSH/GSSG ratio, protecting cells from oxidative damage implicated in numerous disease states.

The dual impact of this compound on methylation and antioxidant defense is visualized in the signaling pathway diagram below.

Caption: Proposed metabolic fate and mechanism of action of this compound.

Experimental Validation Protocols

To validate the hypothesized mechanism of action, a series of self-validating experiments are proposed. The overall workflow is designed to confirm cellular uptake, conversion to methionine, and the subsequent impact on the target metabolic pathways.

Caption: A multi-phase experimental workflow to validate the mechanism of action.

Protocol: Quantification of Intracellular Methionine

Objective: To quantify the increase in intracellular L-methionine following treatment with this compound.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Step-by-Step Protocol:

-

Cell Culture: Plate cells (e.g., HepG2) in 6-well plates and grow to 80-90% confluency.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 10, 50, 200 µM) and a vehicle control for a specified time course (e.g., 1, 4, 12 hours).

-

Metabolite Extraction:

-

Aspirate media and wash cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold 80% methanol containing a known concentration of a stable isotope-labeled internal standard (e.g., ¹³C₅-Methionine).

-

Scrape cells and transfer the cell lysate to a microcentrifuge tube.

-

Incubate at -20°C for 30 minutes to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in 100 µL of mobile phase A.

-

LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column. Use a gradient elution profile with mobile phases appropriate for amino acid separation. Monitor the specific mass transitions for L-methionine and the internal standard using multiple reaction monitoring (MRM) mode.

-

Quantification: Generate a standard curve using known concentrations of L-methionine. Calculate the intracellular concentration of methionine in the samples by normalizing to the internal standard and cell number.[21]

Protocol: Measurement of Cellular Redox Status (GSH/GSSG Ratio)

Objective: To determine the effect of this compound on the cellular glutathione pool and redox state.

Methodology: HPLC with fluorescence detection or LC-MS/MS.[19][22]

Step-by-Step Protocol:

-

Cell Culture and Treatment: Treat cells as described in Protocol 3.1. For a positive control of oxidative stress, treat a separate set of wells with H₂O₂ (e.g., 100 µM) for 1 hour before harvesting.

-

Sample Preparation for Redox Preservation:

-

Aspirate media and wash cells with ice-cold PBS.

-

Immediately add 200 µL of ice-cold extraction buffer (e.g., 5% metaphosphoric acid) containing 10 mM N-Ethylmaleimide (NEM) to alkylate and protect free thiol groups on GSH, preventing auto-oxidation.

-

Scrape cells, collect the lysate, and centrifuge at 14,000 x g for 10 minutes at 4°C.

-

-

Derivatization (for fluorescence): The supernatant can be derivatized with a fluorescent probe like monochlorobimane (MCB) or o-phthalaldehyde (OPA).[20][23]

-

Analysis:

-

HPLC-Fluorescence: Separate GSH and GSSG on a reverse-phase column and quantify using a fluorescence detector.

-

LC-MS/MS: Directly inject the supernatant for analysis, monitoring the specific mass transitions for NEM-alkylated GSH and GSSG.

-

-

Calculation: Quantify GSH and GSSG concentrations against standard curves. Calculate the total glutathione pool (GSH + 2*GSSG) and the GSH/GSSG ratio. A higher ratio indicates a more reduced cellular environment.[19][20]

Protocol: Analysis of Global DNA Methylation

Objective: To assess the functional impact of increased methylation potential on epigenetic marks.

Methodology: Bisulfite sequencing-based methods, such as pyrosequencing of LINE-1 repetitive elements.[24][25]

Step-by-Step Protocol:

-

Cell Culture and Treatment: Treat cells with this compound for a longer duration (e.g., 48-72 hours) to allow for epigenetic changes to manifest.

-

Genomic DNA Extraction: Harvest cells and extract high-quality genomic DNA using a commercial kit.

-

Bisulfite Conversion: Treat 500 ng of genomic DNA with sodium bisulfite. This process converts unmethylated cytosines to uracil, while methylated cytosines remain unchanged.[24][26]

-

PCR Amplification: Amplify a specific region of the LINE-1 retrotransposon using primers designed for bisulfite-converted DNA. One of the primers should be biotinylated.

-

Pyrosequencing:

-

Immobilize the biotinylated PCR product on streptavidin-coated beads.

-

Denature the DNA to obtain single-stranded templates.

-

Perform pyrosequencing analysis, which quantitatively measures the incorporation of nucleotides at specific CpG sites as light signals.

-

-

Data Analysis: The software calculates the percentage of methylation at each CpG site by comparing the signal intensity for cytosine (methylated) versus thymine (unmethylated). An average methylation level across several CpG sites provides a robust indicator of global DNA methylation.[25][27]

Data Presentation and Expected Outcomes

The quantitative data generated from these protocols should be summarized for clear interpretation.

Table 1: Expected Impact of this compound on Key Metabolic Readouts

| Parameter Measured | Vehicle Control | This compound (100 µM) | Expected Outcome | Rationale |

| Intracellular L-Methionine (µM) | Baseline | ↑↑↑ | Significant Increase | Successful uptake and hydrolysis of the pro-drug. |

| SAM/SAH Ratio | Baseline | ↑↑ | Significant Increase | Increased substrate (methionine) drives SAM synthesis. |

| Total Glutathione (nmol/mg protein) | Baseline | ↑↑ | Significant Increase | Enhanced flux through the transsulfuration pathway. |

| GSH/GSSG Ratio | Baseline | ↑ | Increase | Greater capacity to reduce GSSG and combat basal oxidative stress. |

| Global DNA Methylation (%) | Baseline | ↑ or ↓ | Altered | Increased SAM availability modifies epigenetic landscape. |

| Viability under H₂O₂ Stress (%) | 20-30% | 60-80% | Significant Protection | Enhanced antioxidant defense from elevated GSH pools. |

Conclusion and Future Directions

This compound represents a promising chemical entity designed to efficiently deliver methionine into cells, thereby modulating fundamental cellular processes. The core mechanism of action is centered on its ability to simultaneously bolster the cell's methylation capacity via the SAM cycle and its antioxidant defenses through the transsulfuration-mediated synthesis of glutathione. The experimental framework provided offers a robust, multi-faceted approach to validate this dual-action mechanism.

Future research should focus on disease-specific models. For instance, in models of neurodegenerative diseases characterized by high oxidative stress, the antioxidant-boosting properties of this compound could be particularly therapeutic. Conversely, in cancer models with aberrant DNA methylation, its role as an epigenetic modulator warrants thorough investigation.[2][9] Understanding the context-dependent effects of modulating methionine metabolism will be key to unlocking the full therapeutic potential of this compound.

References

- 1. Methionine - Wikipedia [en.wikipedia.org]

- 2. The role of methionine on metabolism, oxidative stress, and diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. SAM and SAH: Key Differences, SAM Cycle, and Methylation Regulation - Creative Proteomics Blog [creative-proteomics.com]

- 4. amsbio.com [amsbio.com]

- 5. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Transsulfuration Is a Significant Source of Sulfur for Glutathione Production in Human Mammary Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methionine: Functions, Food Sources and Side Effects [healthline.com]

- 9. Sensing and Signaling of Methionine Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. merckmanuals.com [merckmanuals.com]

- 11. annualreviews.org [annualreviews.org]

- 12. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mds.marshall.edu [mds.marshall.edu]

- 16. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 17. researchgate.net [researchgate.net]

- 18. Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Measurement of Glutathione as a Tool for Oxidative Stress Studies by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Quantitation of Cellular Metabolic Fluxes of Methionine - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Biochemical changes and cytotoxicity associated with methionine depletion in paediatric central nervous system tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A Practical Guide to the Measurement and Analysis of DNA Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 25. DNA Methylation Analysis: Choosing the Right Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Advances in measuring DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. academic.oup.com [academic.oup.com]

The Discovery, Synthesis, and Evolving Significance of N-Acetylated Methionine Derivatives: A Technical Guide for Researchers

Abstract

N-acetylated derivatives of methionine, once viewed primarily as simple metabolic intermediates, are now recognized as crucial players in a multitude of cellular processes with significant implications for drug development and biotechnology. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and evolving understanding of N-acetylated methionine derivatives. We delve into the foundational discoveries of protein N-terminal acetylation and trace the specific identification and characterization of N-acetylmethionine (NAM) and its related compounds. This guide offers detailed, field-proven methodologies for both chemical and enzymatic synthesis of NAM, complete with step-by-step protocols and insights into experimental design. Furthermore, we explore the intricate biochemical pathways involving NAM, including its role as a precursor to the universal methyl donor S-adenosylmethionine (SAM) and the implications of its oxidation to N-acetylmethionine sulfoxide (NAMSO) as a marker of oxidative stress. This guide is designed to equip researchers, scientists, and drug development professionals with the technical knowledge and practical methodologies necessary to advance their work with this versatile class of molecules.

A Historical Perspective: From a General Modification to a Specific Metabolic Hub

The journey to understanding N-acetylated methionine derivatives is intrinsically linked to the broader history of protein modification. The concept of protein acetylation first emerged in the mid-20th century, with early studies focusing on the modification of histones and its role in regulating gene expression.[1] It was initially observed that the N-termini of many eukaryotic proteins were chemically blocked, a phenomenon that was later identified as N-terminal acetylation.[2] This modification was found to be a widespread and irreversible process occurring at the α-amino group of the initial methionine or the penultimate amino acid after methionine cleavage.[1]

The specific discovery of N-acetylmethionine as a distinct biological molecule and not just a component of a modified protein came later, with growing interest in amino acid metabolism and its derivatives. The first synthesis of N-acetylmethionine was a crucial step in enabling researchers to study its properties and biological effects.[3] Early nutritional studies in the mid-20th century began to explore acetylated amino acids as potential dietary supplements, investigating their bioavailability and metabolic fate. These studies revealed that N-acetyl-L-methionine could serve as a bioavailable source of L-methionine in rats, laying the groundwork for its use in nutritional applications.[4]

The discovery of enzymes capable of specifically acting on N-acetylated amino acids, such as aminoacylase I, further solidified their importance as metabolic intermediates. The subsequent identification of N-acetylmethionine sulfoxide and the enzymes that reduce it, the methionine sulfoxide reductases (Msrs), opened up a new dimension of research into the role of these derivatives in oxidative stress and cellular repair mechanisms.[5][6][7] This historical progression has transformed our view of N-acetylated methionine derivatives from simple modified amino acids to key nodes in cellular metabolism, with far-reaching implications for health and disease.

The Biochemical Landscape of N-Acetylmethionine

N-acetylmethionine occupies a central position in cellular metabolism, intersecting with pathways of protein synthesis, methylation, and antioxidant defense. Its biochemical significance stems from its roles as a precursor, a metabolic intermediate, and a substrate for various enzymatic reactions.

Biosynthesis and Metabolism

N-acetylmethionine can be formed through two primary routes:

-

Direct Acetylation of Methionine: Free L-methionine can be acetylated by the enzyme methionine N-acetyltransferase, utilizing acetyl-CoA as the acetyl donor.

-

Proteolytic Degradation of N-terminally Acetylated Proteins: The breakdown of proteins that have undergone N-terminal acetylation of their initial methionine residue can release N-acetylmethionine.

Once formed, N-acetylmethionine can be deacetylated by aminoacylase I to yield methionine and acetate.[8] This reversibility allows it to act as a reservoir for methionine.

The Gateway to Methylation: The S-Adenosylmethionine (SAM) Pathway

One of the most critical functions of methionine is its role as the precursor to S-adenosylmethionine (SAM), the primary methyl group donor in a vast array of biological methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[9] N-acetylmethionine serves as a bioavailable source of methionine, which is then converted to SAM in a two-step enzymatic process.

A Sentinel of Oxidative Stress: N-Acetylmethionine Sulfoxide

The sulfur atom in methionine is susceptible to oxidation by reactive oxygen species (ROS), leading to the formation of methionine sulfoxide. Similarly, N-acetylmethionine can be oxidized to form N-acetylmethionine sulfoxide (NAMSO).[10] This oxidation can occur non-enzymatically in the presence of ROS or be catalyzed by certain enzymes. The accumulation of NAMSO is increasingly recognized as a biomarker of oxidative stress.[11][12]

Cells possess a defense mechanism against this form of oxidative damage in the form of methionine sulfoxide reductases (Msrs). These enzymes, particularly MsrA, can reduce the S-epimer of methionine sulfoxide back to methionine.[5] MsrA has also been shown to reduce N-acetylmethionine-S-sulfoxide, thereby repairing this acetylated derivative.[5]

Experimental Methodologies: Synthesis, Purification, and Characterization

The ability to synthesize and purify N-acetylated methionine derivatives with high purity is fundamental to their study and application. Both chemical and enzymatic methods are employed, each with its own advantages and considerations.

Chemical Synthesis of N-Acetyl-L-methionine

Chemical synthesis offers a straightforward and scalable method for producing N-acetyl-L-methionine. The most common approach involves the acetylation of L-methionine using acetic anhydride.[13][14]

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 1 mole of L-methionine in an appropriate volume of aqueous alkali (e.g., sodium hydroxide solution). The pH should be maintained between 7.0 and 9.5.[14]

-

Acetylation: While vigorously stirring the solution at a controlled temperature (typically between 30°C and 50°C), slowly add 1.05 to 1.30 molar equivalents of acetic anhydride.[14] The pH should be continuously monitored and maintained within the desired range by the addition of alkali.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion of the reaction, acidify the mixture to a pH of approximately 1.8 with a strong acid (e.g., sulfuric acid).[14] This will cause the N-acetyl-L-methionine to precipitate or form a separate phase.

-

Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate.[14] The combined organic extracts are then washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.

-

Crystallization: The crude product can be further purified by recrystallization from a suitable solvent system, such as water or an ethyl acetate/hexane mixture, to yield pure N-acetyl-L-methionine.

Enzymatic Synthesis of N-Acetyl-L-methionine

Enzymatic synthesis provides a highly specific and environmentally friendly alternative to chemical methods, often yielding enantiomerically pure products under mild reaction conditions. Aminoacylase I is a commonly used enzyme for this purpose, catalyzing the acylation of L-methionine.[15][16]

Experimental Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing L-methionine as the substrate and a suitable acyl donor (e.g., a fatty acid) in a glycerol-water system.[15] The concentrations of the substrates and the water content of the system should be optimized for the specific enzyme and reaction conditions.

-

Enzyme Addition: Add purified or immobilized aminoacylase I to the reaction mixture. The optimal pH for the reaction is typically between 7.0 and 7.5.[15]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with gentle agitation for a specified period (e.g., 24-66 hours).[15]

-

Enzyme Inactivation: After the desired conversion is achieved, inactivate the enzyme by heating the reaction mixture (e.g., at 90°C for 15 minutes).[15]

-

Product Purification: The N-acetyl-L-methionine can be purified from the reaction mixture using techniques such as preparative HPLC.

Purification and Characterization

Regardless of the synthetic route, rigorous purification and characterization are essential to ensure the quality of the final product.

Purification:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for the purification and analysis of N-acetylmethionine. A C18 column with a mobile phase consisting of acetonitrile and water with an acidic modifier (e.g., phosphoric acid or formic acid for MS compatibility) is commonly used.[17]

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are indispensable for confirming the structure of N-acetylmethionine. The spectra will show characteristic peaks for the acetyl group, the methine proton, the methylene groups of the side chain, and the methyl group attached to the sulfur atom.[18][19]

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry.[18]

| Technique | Purpose | Typical Observations for N-Acetyl-L-methionine |

| HPLC | Purity assessment and purification | A single sharp peak under optimized conditions.[17] |

| 1H NMR | Structural elucidation | Resonances for the acetyl methyl protons (~2.0 ppm), the side-chain protons, and the alpha-proton.[18][19] |

| 13C NMR | Structural confirmation | Resonances for the carbonyl carbons, the acetyl methyl carbon, and the carbons of the methionine side chain. |

| Mass Spec | Molecular weight determination | A molecular ion peak corresponding to the calculated mass of N-acetylmethionine (C7H13NO3S, MW: 191.25).[18] |

Applications in Research and Drug Development

The unique biochemical properties of N-acetylated methionine derivatives have led to their application in various areas of research and drug development.

A Bioavailable Source of Methionine

N-acetyl-L-methionine is nutritionally and metabolically equivalent to L-methionine and can serve as a superior source of this essential amino acid in various applications.[20][21] Its enhanced stability and solubility make it a valuable component in:

-

Parenteral Nutrition: As a stable source of methionine in intravenous feeding solutions.[22]

-

Cell Culture Media: To provide a consistent and bioavailable supply of methionine for optimal cell growth.

-

Nutraceuticals and Dietary Supplements: As a means to fortify foods and supplements with methionine.[23]

A Tool for Studying Methylation and Oxidative Stress

As a direct precursor to SAM, N-acetylmethionine is a valuable tool for researchers studying the role of methylation in health and disease. By modulating the levels of N-acetylmethionine, researchers can investigate the downstream effects on DNA methylation, histone modification, and other methylation-dependent processes.

Furthermore, the use of N-acetylmethionine and its oxidized form, NAMSO, is instrumental in studies of oxidative stress. NAMSO can be used to induce oxidative stress in cellular models, while the protective effects of compounds can be assessed by their ability to prevent NAM oxidation or enhance its reduction by Msrs. The quantification of NAMSO in biological samples also serves as a useful biomarker for assessing the level of oxidative stress.[11][12]

Therapeutic Potential and Drug Development

The biological activities of N-acetylated methionine derivatives have spurred interest in their therapeutic potential.

-

Antioxidant and Cytoprotective Effects: N-acetylmethionine has demonstrated antioxidant properties, likely through its conversion to methionine and subsequent incorporation into the glutathione synthesis pathway. This has led to investigations into its use as a hepatoprotective agent.[24]

-

Prodrug Strategies: The acetylation of methionine can be viewed as a prodrug strategy to improve its stability and pharmacokinetic properties. This concept can be extended to other methionine-containing therapeutic agents.

-

Derivatives in Cancer Research: Recent studies have explored the effects of N-acetyl-selenomethionine, a selenium-containing analog of N-acetylmethionine, on cancer cell lines, suggesting potential avenues for the development of novel anti-cancer agents.[25]

Conclusion and Future Directions

The study of N-acetylated methionine derivatives has evolved significantly from its origins in the general field of protein modification. We now appreciate the multifaceted roles of these compounds as key metabolic intermediates, precursors to the universal methyl donor SAM, and sensitive indicators of oxidative stress. The detailed methodologies for their synthesis and characterization provided in this guide are intended to facilitate further research into their biological functions and therapeutic potential.

Future research in this area is poised to uncover even more intricate regulatory mechanisms involving N-acetylated methionine derivatives. The development of more sophisticated analytical techniques will enable a deeper understanding of their subcellular localization and dynamic changes in response to various stimuli. Furthermore, the exploration of novel N-acetylated methionine analogs and their applications in drug delivery and targeted therapies holds great promise for the development of new treatments for a range of diseases, from metabolic disorders to cancer. As our understanding of the "acetylome" continues to expand, the importance of N-acetylated methionine derivatives in the complex tapestry of cellular regulation is certain to grow.

References

- 1. researchgate.net [researchgate.net]

- 2. Spotlight on protein N-terminal acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US2745873A - Process of producing nu-acetyl methionine - Google Patents [patents.google.com]

- 4. Acetylmethionine as a source of methionine for the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methionine sulfoxide reductase A: Structure, function and role in ocular pathology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reduction of N-acetyl methionine sulfoxide in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Reduction of N-Acetyl Methionine Sulfoxide in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Methionine sulfoxide - Wikipedia [en.wikipedia.org]

- 11. Methionine sulfoxides in serum proteins as potential clinical biomarkers of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. US4011263A - Process for the production of n-acetyl-l-methionine - Google Patents [patents.google.com]

- 15. lib3.dss.go.th [lib3.dss.go.th]

- 16. researchgate.net [researchgate.net]

- 17. Separation of N-Acetyl-methionine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. N-acetyl-L-methionine | C7H13NO3S | CID 448580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. N-Acetyl-DL-methionine(1115-47-5) 1H NMR [m.chemicalbook.com]

- 20. selleckchem.com [selleckchem.com]

- 21. N-Acetyl-DL-methionine | Endogenous Metabolite | TargetMol [targetmol.com]

- 22. pharmaoffer.com [pharmaoffer.com]

- 23. nbinno.com [nbinno.com]

- 24. nbinno.com [nbinno.com]

- 25. mdpi.com [mdpi.com]

Potential biological roles of AC-DL-MET-OME.

An In-depth Technical Guide to the Potential Biological Roles of N-Acetyl-DL-Methionine O-Methyl Ester (AC-DL-MET-OME)

Abstract

N-Acetyl-DL-methionine O-methyl ester (this compound) is a derivative of the essential amino acid methionine. While direct research on this specific ester is limited, its chemical structure strongly suggests its primary biological function is that of a prodrug. This guide deconstructs the molecule from first principles, postulating its metabolic activation pathway and exploring the well-established biological roles of its active metabolites: N-acetyl-DL-methionine (NADMET) and, ultimately, L-methionine. We will delve into the critical functions of methionine in one-carbon metabolism, its role as a potent antioxidant, and its hepatoprotective properties. This whitepaper provides a comprehensive theoretical framework, outlines key experimental protocols for validation, and serves as a foundational resource for researchers investigating the therapeutic potential of methionine derivatives.

Chemical Identity and Rationale for Esterification

This compound is the methyl ester of N-acetyl-DL-methionine. The addition of the N-acetyl group to methionine enhances stability, while the O-methyl ester modification is a common pharmaceutical strategy to increase lipophilicity.[1] This increased lipid solubility can potentially improve the compound's absorption and permeability across biological membranes, a critical hurdle for many polar drug candidates like amino acids.[2] The core hypothesis is that this compound serves as a more bioavailable precursor to N-acetyl-methionine and methionine.

The synthesis of this compound can be achieved via standard esterification procedures. A common and efficient method involves the reaction of N-acetyl-DL-methionine with methanol in the presence of a catalyst such as trimethylchlorosilane (TMSCl) or thionyl chloride (SOCl₂).[3]

| Property | Value |

| IUPAC Name | methyl 2-acetamido-4-(methylthio)butanoate |

| Synonyms | This compound, N-acetyl-DL-methionine methyl ester |

| Molecular Formula | C₈H₁₅NO₃S |

| Molecular Weight | 205.27 g/mol |

| Parent Compound (Acid) | N-Acetyl-DL-methionine (CAS: 1115-47-5)[4] |

The Prodrug Activation Pathway

The biological activity of this compound is contingent on its metabolic conversion. As a prodrug, it is inactive until it undergoes enzymatic cleavage in vivo to release its active metabolites.[5][6] The proposed metabolic cascade is a two-step process involving ubiquitous enzymes.

-

De-esterification: Upon absorption, ubiquitous esterase enzymes present in the plasma, liver, and other tissues would rapidly hydrolyze the methyl ester bond, releasing N-acetyl-DL-methionine and methanol.

-

De-acetylation: The resulting N-acetyl-DL-methionine is then acted upon by the enzyme Aminoacylase 1 (ACY1).[7] This enzyme specifically hydrolyzes the N-acetyl group from various amino acids, yielding L-methionine and acetate. ACY1 deficiency is a known genetic disorder linked to neurological issues, underscoring the importance of this pathway.[7]

The liberated L-methionine is then free to enter the body's metabolic pools and exert its biological effects.

Caption: Proposed metabolic activation of this compound.

Core Biological Roles Derived from L-Methionine

The potential therapeutic applications of this compound are directly linked to the multifaceted roles of its ultimate active form, L-methionine. Methionine is an essential sulfur-containing amino acid that is fundamental to numerous cellular functions.[8][9]

Central Role in One-Carbon Metabolism

Perhaps the most critical function of methionine is its role as the precursor to S-adenosylmethionine (SAM). SAM is the universal methyl group donor for a vast number of methylation reactions that are essential for life, including:[10]

-

DNA and RNA Methylation: Epigenetic regulation of gene expression.

-

Protein Methylation: Post-translational modification affecting protein function and stability.

-

Neurotransmitter Synthesis: Crucial for the synthesis of epinephrine and melatonin.

-

Phospholipid Synthesis: Required for membrane integrity.

The methionine cycle regenerates methionine from homocysteine, a process vital for maintaining low levels of homocysteine, as elevated levels are a known risk factor for cardiovascular disease.

Caption: Simplified overview of the Methionine Cycle.

Antioxidant and Cytoprotective Functions

Both N-acetyl-methionine and methionine contribute significantly to the cellular antioxidant defense system.

-

Direct ROS Scavenging: N-acetyl-L-methionine has been demonstrated to be a superior reactive oxygen species (ROS) scavenger compared to other stabilizers like N-acetyl-tryptophan, effectively protecting proteins like albumin from oxidative damage.[11][12] High concentrations of L-methionine have also been shown to be potent antioxidants for stabilizing antibody therapeutics.[13]

-

Precursor to Glutathione (GSH): Through the transsulfuration pathway, methionine provides the sulfur atom for the synthesis of cysteine. Cysteine is the rate-limiting amino acid for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in the cell. GSH is critical for detoxifying xenobiotics, neutralizing ROS, and regenerating other antioxidants like Vitamin C and E.

-

Hepatoprotective Effects: The ability to bolster GSH levels is central to methionine's liver-protective effects. N-acetyl-DL-methionine administration has been shown to inhibit the depletion of hepatic GSH in mice, suggesting a protective role against toxin-induced liver damage, such as that caused by acetaminophen overdose.[14]

Protein Synthesis and Structural Integrity

As one of the proteinogenic amino acids, methionine is essential for the synthesis of all proteins.[15] It typically serves as the initiating amino acid in protein translation (as formylmethionine in prokaryotes). Furthermore, the sulfur-containing side chain can participate in important structural and binding interactions within proteins.

Key Experimental Validations and Protocols

To validate the hypothesized roles of this compound, a series of well-defined experiments are necessary.

Experimental Workflow: Prodrug Conversion Analysis

Caption: Workflow for in vitro validation of prodrug hydrolysis.

Protocol 1: Synthesis of N-Acetyl-DL-Methionine O-Methyl Ester

Objective: To synthesize the title compound from its parent carboxylic acid.

Materials:

-

N-Acetyl-DL-methionine

-

Anhydrous Methanol (MeOH)

-

Trimethylchlorosilane (TMSCl)

-

Anhydrous sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexane

-

Round-bottom flask, magnetic stirrer, condenser, nitrogen atmosphere setup.

Procedure:

-

Suspend N-acetyl-DL-methionine (1.0 eq) in anhydrous methanol (10 mL per gram of starting material) in a round-bottom flask under a nitrogen atmosphere.

-

Cool the suspension to 0°C using an ice bath.

-

Slowly add trimethylchlorosilane (1.5 eq) dropwise to the stirred suspension.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully quench by slowly adding solid sodium bicarbonate until effervescence ceases.

-

Remove the solvent in vacuo.

-

Partition the residue between ethyl acetate and water.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the organic layer under reduced pressure to yield the crude product.

-

Purify the crude ester by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to obtain the pure this compound.

-

Confirm identity and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Causality: TMSCl reacts with methanol to form HCl in situ, which acts as the acid catalyst for the Fischer esterification. Anhydrous conditions are critical to prevent hydrolysis of the TMSCl and to drive the esterification equilibrium towards the product.[3]

Protocol 2: Quantification of Methionine Derivatives by HPLC

Objective: To resolve and quantify this compound, NADMET, and methionine in a biological matrix.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Procedure:

-

Sample Preparation: Precipitate proteins from plasma/microsome samples by adding 3 volumes of ice-cold acetonitrile. Centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.

-

Standard Curve: Prepare a series of standards containing known concentrations of this compound, NADMET, and methionine in the same matrix.

-

Chromatography:

-

Inject 10 µL of the prepared sample/standard.

-

Run a gradient elution (e.g., 5% to 95% B over 15 minutes).

-

Set flow rate to 1.0 mL/min.

-

Monitor at an appropriate wavelength (e.g., 210 nm) or use MS for selective detection.

-

-

Analysis: Integrate the peak areas for each analyte and quantify the concentrations against the standard curve.[16]

Self-Validation: The use of a standard curve with each run validates the quantification. The distinct retention times for the ester, the acetylated acid, and the free amino acid confirm the specificity of the method. More advanced methods may use pre-column derivatization (e.g., with o-phthalaldehyde) for enhanced sensitivity with fluorescence detection.[16]

Conclusion and Future Directions

N-Acetyl-DL-methionine O-methyl ester (this compound) represents a chemically logical prodrug of N-acetyl-methionine and, ultimately, the essential amino acid L-methionine. Its potential biological roles are intrinsically tied to the well-documented functions of methionine in one-carbon metabolism, antioxidant defense, and hepatoprotection. The esterification strategy holds the promise of improved pharmacokinetic properties, potentially leading to enhanced efficacy compared to direct administration of methionine or its N-acetyl derivative.

Future research must focus on the empirical validation of this hypothesis. Key steps include:

-

Pharmacokinetic Studies: Direct comparison of the bioavailability and tissue distribution of this compound versus NADMET and L-methionine in animal models.

-

Efficacy Studies: Evaluating the compound in established models of oxidative stress, liver injury, and neurological disorders where methionine metabolism is implicated.

-

Safety and Toxicology: Assessing the impact of methanol released during hydrolysis, although at therapeutic doses of the parent compound, this is generally considered negligible.

This guide provides the foundational framework for these investigations, highlighting this compound as a promising candidate for further exploration in drug development and nutritional science.

References

- 1. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Acetyl-DL-methionine | C7H13NO3S | CID 6180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Understanding the pharmacokinetics of prodrug and metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Detection of N-acetyl methionine in human and murine brain and neuronal and glial derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. L-Methionine | C5H11NO2S | CID 6137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. N-Acetyl-DL-methionine | Endogenous Metabolite | TargetMol [targetmol.com]

- 11. nbinno.com [nbinno.com]

- 12. N-acetyl-L-methionine is a superior protectant of human serum albumin against post-translational oxidation as compared to N-acetyl-L-tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. High-concentration L-methionine as a potent antioxidant for oxidation resistance and stability enhancement in high-concentration antibody therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of N-acetyl-DL-methionine on the liver, GSH synthesis and plasma ALAT level in male Bom:NMRI mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. L-Methionine Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]

An In-Depth Technical Guide to N-Acetyl-DL-Methionine Methyl Ester (AC-DL-MET-OME)

For Researchers, Scientists, and Drug Development Professionals

Foreword

N-Acetyl-DL-methionine methyl ester, systematically known as methyl 2-acetamido-4-(methylthio)butanoate and commonly abbreviated as AC-DL-MET-OME, is a derivative of the essential amino acid methionine. As a compound featuring both a protected amine (N-acetyl) and a protected carboxylic acid (methyl ester), it serves as a valuable building block and intermediate in various synthetic and research applications. This guide, intended for professionals in the fields of chemical synthesis, drug discovery, and biomedical research, provides a comprehensive overview of its chemical identity, synthesis, properties, and applications, underpinned by established scientific principles and methodologies.

Core Compound Identification and Properties

A clear understanding of the fundamental physicochemical properties of this compound is paramount for its effective utilization in a research and development setting.

Chemical Identity

This compound is the N-acetylated, methyl esterified form of the racemic mixture of D- and L-methionine. The N-acetylation protects the amino group from participating in unwanted side reactions, while the methyl ester protects the carboxylic acid functionality. This dual protection makes it a stable and versatile intermediate in multi-step syntheses.

Physicochemical Data Summary

The key quantitative data for N-Acetyl-DL-methionine methyl ester are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 7451-74-3 | [1][2] |

| Molecular Formula | C₈H₁₅NO₃S | [1] |

| Molecular Weight | 205.27 g/mol | [2] |

| Synonyms | N-Ac-Met-OMe, Methyl 2-acetamido-4-(methylthio)butanoate, N-Acetyl-D,L-methionine methyl ester | [1] |

Synthesis and Chemical Logic

The synthesis of this compound can be approached through a logical sequence of reactions, primarily involving the acetylation of the amino group and the esterification of the carboxyl group of DL-methionine. The order of these steps can be varied, but a common and efficient pathway involves the initial N-acetylation followed by esterification.

Two-Step Synthesis from DL-Methionine

A robust and widely applicable method for preparing this compound involves a two-step process starting from the readily available DL-methionine.

Step 1: N-Acetylation of DL-Methionine

The first step is the protection of the amino group of DL-methionine via acetylation. This is typically achieved by reacting DL-methionine with acetic anhydride. The reaction is often carried out in an aqueous alkaline solution to facilitate the reaction and neutralize the acetic acid byproduct.[3] Maintaining the pH between 6.5 and 10.0 is crucial for achieving high yields.[3]

Step 2: Fischer Esterification of N-Acetyl-DL-Methionine

The resulting N-Acetyl-DL-methionine is then esterified to yield the final product. The Fischer-Speier esterification is a classic and effective method for this transformation.[4] This acid-catalyzed reaction involves heating the carboxylic acid (N-Acetyl-DL-Methionine) in an excess of the alcohol (methanol) with a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid. The equilibrium of the reaction is driven towards the ester product by using a large excess of methanol.[4]

An alternative and milder method for the esterification of N-protected amino acids involves the use of trimethylchlorosilane (TMSCl) in methanol.[5] This system is efficient for the esterification of a wide range of amino acids at room temperature.[5]

Experimental Protocol: Synthesis of this compound

The following protocol outlines a representative procedure for the synthesis of N-Acetyl-DL-methionine methyl ester.

Part A: Synthesis of N-Acetyl-DL-Methionine

-

Dissolve DL-methionine in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add acetic anhydride dropwise while vigorously stirring and maintaining the pH of the solution between 8 and 9 by the concurrent addition of aqueous sodium hydroxide.

-

After the addition is complete, continue stirring at room temperature for 1-2 hours.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the N-Acetyl-DL-methionine.

-

Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Part B: Synthesis of N-Acetyl-DL-Methionine Methyl Ester (Fischer Esterification)

-

Suspend the dried N-Acetyl-DL-methionine in an excess of anhydrous methanol.

-

Add a catalytic amount of a strong acid (e.g., a few drops of concentrated sulfuric acid).

-

Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

-

Remove the excess methanol under reduced pressure.

-

Extract the product into an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate in vacuo to obtain the crude product.

-

Purify the crude N-Acetyl-DL-methionine methyl ester by column chromatography or recrystallization.

Diagram of the Synthesis Pathway

Caption: Two-step synthesis of this compound from DL-Methionine.

Applications in Research and Development

As a protected amino acid derivative, this compound finds its utility primarily as an intermediate in the synthesis of more complex molecules, particularly in the fields of peptide chemistry and drug discovery.

Intermediate in Peptide Synthesis

While modern solid-phase peptide synthesis (SPPS) often employs Fmoc or Boc protected amino acids, N-acetylated amino acid esters can be valuable in specific contexts.[6] The N-acetyl group can mimic the N-terminus of a protein segment. The methyl ester allows for subsequent deprotection to a free carboxylic acid for further coupling reactions or can be a final modification in the target peptide. The use of ester-modified peptides can also increase their hydrophobicity, potentially enhancing membrane permeability.

Building Block for Novel Therapeutics and Prodrugs

The structural features of this compound make it an attractive starting material for the synthesis of novel therapeutic agents and prodrugs.[] Amino acid esters are a common motif in prodrug design to improve the oral bioavailability of parent drugs.[8][9] The ester functionality can be designed to be cleaved by endogenous esterases, releasing the active drug molecule in vivo. The N-acetyl group can also influence the metabolic stability and pharmacokinetic profile of a drug candidate.

Research Chemical in Medicinal Chemistry

In the context of medicinal chemistry, this compound can serve as a scaffold for the development of new chemical entities.[10] The methionine side chain, with its thioether group, can be a site for further chemical modification or can play a role in the biological activity of the final compound. The racemic nature of the compound also allows for the synthesis of diastereomeric mixtures, which can be separated and evaluated for their differential biological activities.

Diagram of Application Areas

Caption: Key application areas for this compound in scientific research.

Analytical Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would show characteristic signals for the acetyl methyl protons, the S-methyl protons, the ester methyl protons, the methylene protons of the side chain, and the alpha-proton.

-

¹³C NMR would display distinct resonances for the carbonyl carbons of the acetyl and ester groups, the alpha-carbon, the carbons of the side chain, and the methyl carbons.[11]

-

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show strong absorption bands corresponding to the amide C=O stretch, the ester C=O stretch, N-H bending, and C-H stretching vibrations.

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound, with the molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ being readily identifiable.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound. A thorough review of the Safety Data Sheet (SDS) is mandatory before use.[1]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid dust formation and inhalation.[1] Handle in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

N-Acetyl-DL-methionine methyl ester is a valuable and versatile chemical entity for researchers and scientists in the pharmaceutical and chemical industries. Its dual-protected nature makes it a stable intermediate for the synthesis of complex molecules, including peptides and novel drug candidates. A solid understanding of its synthesis, properties, and potential applications, as outlined in this guide, will enable its effective use in advancing scientific research and development.

References

- 1. echemi.com [echemi.com]

- 2. N-Acetylmethionine methyl ester | CymitQuimica [cymitquimica.com]

- 3. US4011263A - Process for the production of n-acetyl-l-methionine - Google Patents [patents.google.com]

- 4. Fischer Esterification [organic-chemistry.org]